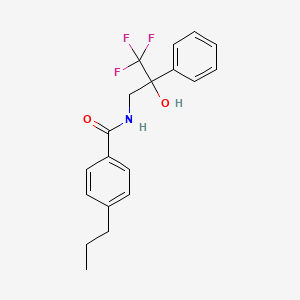

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Description

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenylpropyl moiety

Properties

IUPAC Name |

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c1-2-6-14-9-11-15(12-10-14)17(24)23-13-18(25,19(20,21)22)16-7-4-3-5-8-16/h3-5,7-12,25H,2,6,13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPJXISMELGSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the benzamide structure. One common synthetic route involves the reaction of 4-propylbenzoic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under appropriate conditions to form the desired benzamide. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can be compared with other similar compounds, such as:

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)phenol: Similar structure but with a phenol group instead of a benzamide group. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure

The molecular formula of this compound is . The compound features a trifluoromethyl group, a hydroxy group, and a phenylpropyl moiety, contributing to its chemical reactivity and interactions with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 392.4 g/mol |

| CAS Number | 1351599-85-3 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group may enhance binding affinity, while the hydroxy group can facilitate hydrogen bonding, influencing various biological pathways.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in several areas:

- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways.

- Anticancer Properties : Investigations into its effects on cancer cell lines are ongoing.

- Neurological Effects : The compound's interaction with neurotransmitter systems warrants further exploration.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for treating inflammatory diseases.

- Anticancer Activity : In vitro assays revealed that the compound could induce apoptosis in specific cancer cell lines. Further research is needed to elucidate the underlying mechanisms.

- Neuropharmacological Studies : Animal models have shown that similar compounds can affect dopaminergic activity, indicating potential applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)aniline | Aniline derivative | Moderate anti-inflammatory effects |

| 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)phenol | Phenolic derivative | Strong antioxidant properties |

Q & A

How can researchers optimize the synthetic yield of 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide?

Basic Research Question

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For example:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) may enhance nucleophilic substitution efficiency, while non-polar solvents (e.g., toluene) could favor dehydration steps .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate amide bond formation or hydroxyl activation.

- Temperature Control : Stepwise heating (e.g., 60°C for initial coupling, 100°C for cyclization) improves regioselectivity .

- Purification : Gradient silica gel chromatography or recrystallization (e.g., DMSO/water mixtures) to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.